Pyridoxal 5'-phosphate hydrate

Enzyme cofactor reconstitution Vitamin B6 metabolism Aspartate aminotransferase activation

PLP monohydrate (CAS 41468-25-1) is the active B6 coenzyme—no enzymatic activation needed. Unlike pyridoxine HCl, it avoids PNP competitive inhibition and variable hepatic conversion. Defined monohydrate stoichiometry (MW 265.16, water ≤5% by KF), ≥98% HPLC purity. Ideal for enzyme assays, reference standards, and pharmaceutical development targeting hepatic impairment. Delivers immediate cofactor activity for reproducible in vitro reconstitution. Store at −20°C, protected from light.

Molecular Formula C8H10NO6P.H2O
C8H12NO7P
Molecular Weight 265.16 g/mol
CAS No. 41468-25-1
Cat. No. B146092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal 5'-phosphate hydrate
CAS41468-25-1
SynonymsPhosphate, Pyridoxal
Pyridoxal 5 Phosphate
Pyridoxal 5-Phosphate
Pyridoxal P
Pyridoxal Phosphate
Pyridoxal-P
Molecular FormulaC8H10NO6P.H2O
C8H12NO7P
Molecular Weight265.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O
InChIInChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2
InChIKeyCEEQUQSGVRRXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridoxal 5′-Phosphate Hydrate (CAS 41468-25-1): Active Coenzyme Form of Vitamin B6 with Defined Monohydrate Stoichiometry


Pyridoxal 5′-phosphate hydrate (PLP monohydrate, CAS 41468-25-1) is the biologically active coenzyme form of vitamin B6, serving as an essential cofactor for over 140 enzymatic reactions encompassing transamination, decarboxylation, and deamination pathways [1]. Unlike precursor vitamers that require intracellular enzymatic conversion, PLP hydrate is supplied as the pre-formed active coenzyme with a precisely defined monohydrate crystal structure (molecular formula C₈H₁₀NO₆P·H₂O, MW 265.16 g/mol, mp 140–143°C, ≥98% purity by HPLC) [1]. X-ray crystallography has confirmed that the hydrate form stabilizes the reactive aldehyde group as a gem-diol within the crystal lattice, a structural feature that distinguishes the monohydrate from anhydrous PLP and contributes to its handling characteristics [2].

Why Pyridoxine Hydrochloride Cannot Simply Substitute for Pyridoxal 5′-Phosphate Hydrate in Critical Applications


Pyridoxine hydrochloride (PN-HCl), the most common and economical vitamin B6 form, is a prodrug that requires two sequential enzymatic conversions—phosphorylation by pyridoxal kinase followed by oxidation by pyridoxine 5′-phosphate oxidase—to yield active PLP. Critically, the phosphorylated intermediate pyridoxine 5′-phosphate (PNP) acts as a competitive antagonist: it occupies PLP-binding sites on apoenzymes without conferring catalytic activity, forming inactive holoenzyme-PNP complexes [1]. In human red cell lysates, incubation with 0.15 mmol/L pyridoxine inhibited subsequent apoAST activation by PLP, whereas direct PLP incubation produced immediate cofactor activity [1]. Similarly, in a cellular disease model, PN supplementation elevated intracellular PNP levels that competed with PLP for apoenzyme binding, generating an inactive AGT-PNP complex; supplementation with pyridoxal or pyridoxamine avoided this inhibitory metabolite accumulation and yielded higher functional PLP and PMP levels [2]. For scientific and industrial users—particularly those working with compromised hepatic function models, in vitro enzyme reconstitution, or analytical reference standardization—direct procurement of PLP hydrate eliminates the confounding variables of variable kinase/oxidase activity, PNP-mediated competitive inhibition, and inefficient hepatic first-pass conversion.

Quantitative Comparator Evidence: Pyridoxal 5′-Phosphate Hydrate versus Pyridoxine, Pyridoxal, and Pyridoxamine Forms


Direct Cofactor Activity Without Inhibitory Metabolite Formation: PLP vs Pyridoxine vs Pyridoxal in Human Erythrocyte Lysates

In a direct head-to-head comparison using undiluted human red cell lysates, pyridoxal 5′-phosphate (PLP) acts as an immediate cofactor for aspartate aminotransferase (apoAST), whereas pyridoxine (PN) generates pyridoxine 5′-phosphate (PNP) that competitively inhibits PLP-mediated activation. Incubation with 0.15 mmol/L PN inhibited the subsequent activation of apoAST by PLP, consistent with PNP occupying the cofactor binding site without conferring catalytic activity [1]. Pyridoxal (PL) at concentrations up to 0.6 mmol/L—four times the effective PN concentration—failed to increase AST activity at all, due to non-specific binding to hemoglobin [1]. In a cellular model of primary hyperoxaluria type I, PN supplementation led to PNP accumulation that competed with PLP, forming an inactive AGT-PNP complex, whereas PL and PM supplementation produced higher intracellular PLP and PMP without PNP accumulation, resulting in superior rescue of folding-defective AGT variants [2]. This demonstrates that PLP hydrate bypasses the metabolic bottleneck and antagonistic intermediate formation inherent to precursor vitamers.

Enzyme cofactor reconstitution Vitamin B6 metabolism Aspartate aminotransferase activation

Superior Plasma PLP Elevation in Hepatic Impairment: PLP Monohydrate vs Pyridoxine HCl in Cirrhotic Patients

In a direct clinical head-to-head comparison, vitamin B6-deficient cirrhotic patients received either intravenous pyridoxal 5′-phosphate (active coenzyme) or pyridoxine hydrochloride (PN-HCl, prodrug) at 50 mg twice daily for one week. PLP supplementation elevated mean plasma PLP from 3.3 ± 0.7 ng/mL to 27.0 ± 6.2 ng/mL, an 8.2-fold increase. PN-HCl supplementation elevated plasma PLP from 2.4 ± 0.7 ng/mL to 18.5 ± 7.6 ng/mL, a 7.7-fold increase [1]. The final achieved plasma PLP concentration was approximately 46% higher with direct PLP administration (27.0 vs 18.5 ng/mL). Concurrently, AST activity increased from 118 ± 17 to 146 ± 20 IU/L with PLP, compared to 121 ± 18 to 136 ± 26 IU/L with PN-HCl [1]. While neither AST increase reached statistical significance in this small cohort, the differential in plasma PLP attainment demonstrates that direct PLP administration overcomes the impaired hepatic phosphorylation and oxidation capacity characteristic of cirrhotic liver disease.

Hepatic impairment Vitamin B6 supplementation Plasma PLP pharmacokinetics

Pharmacokinetic Speed Advantage: PLP Calcium Salt vs Pyridoxine HCl in Healthy Adults

A three-way crossover pharmacokinetic study in ten healthy male adults compared oral administration of calcium pyridoxal 5′-phosphate (PLP-Ca), pyridoxine hydrochloride (PN-HCl), and an enteric-coated PLP tablet. PLP-Ca achieved the shortest Tmax and the highest Cmax for both blood total vitamin B6 and plasma PLP levels among the three preparations [1]. The 3-hour urinary 4-pyridoxic acid (PIC) excretion ratio was highest for PLP-Ca, indicating the most rapid absorption and metabolic processing [1]. PN-HCl produced the largest ΔAUC (24-hour area under the curve), reflecting sustained conversion of the prodrug over time. Critically, the enteric-coated PLP formulation showed the largest coefficients of variation for Cmax, ΔAUC, and 3-hour PIC excretion, highlighting that formulation technology—not merely the active moiety—determines reproducibility of absorption [1]. These data establish that PLP calcium salt (and by class-level inference, PLP hydrate in appropriately formulated delivery systems) provides the most rapid rise in systemic PLP concentration, a parameter relevant for acute dosing scenarios.

Pharmacokinetics Oral bioavailability Vitamin B6 formulation comparison

Defined Hydrate Stoichiometry Enables Accurate Formulation and Analytical Standardization vs Anhydrous or Variable-Hydrate PLP

Pyridoxal 5′-phosphate monohydrate (CAS 41468-25-1) possesses a fully characterized crystal structure in which the aldehyde group is stabilized as a gem-diol through interaction with the lattice water molecule [1]. Single-crystal X-ray diffraction established the space group as P2₁/c with unit cell parameters a=10.503, b=13.608, c=7.488 Å, β=93.71°, and four molecules per unit cell [1]. This defined stoichiometry (one water molecule per PLP molecule, MW 265.16 g/mol) contrasts with anhydrous PLP (MW 247.14 g/mol) and variable-hydrate forms (often designated as C₈H₁₀NO₆P·xH₂O, CAS 853645-22-4, with undefined water content). Commercially, PLP monohydrate is supplied to specifications of ≥98.0% purity by HPLC, ≥97.0% by neutralization titration, water content ≤5.0% by Karl Fischer, heavy metals ≤10 ppm, and melting point 140–143°C (lit.) . These tightly controlled specifications make the monohydrate the preferred form for quantitative analytical reference standard preparation, enzyme kinetic studies requiring precise cofactor concentration, and GMP pharmaceutical manufacturing where batch-to-batch consistency of the API is paramount.

Crystal structure Hydrate characterization Analytical reference standard

Enzymatic Processing Efficiency: V/Km of Pyridoxal Exceeds Pyridoxine by >600-Fold in Eukaryotic Reductase

Pyridoxal reductase (pyridoxine dehydrogenase, EC 1.1.1.65), purified to homogeneity from baker's yeast (Saccharomyces cerevisiae), catalyzes the reversible NADPH-dependent reduction of pyridoxal to pyridoxine. Kinetic analysis at the intracellular pH of yeast (pH 6.3–7.1) revealed that the specificity constant V/Km for pyridoxal as substrate is greater than 600 times that observed for pyridoxine with NADP as co-substrate [1]. This massive kinetic preference establishes that the cellular enzymatic machinery is fundamentally oriented toward processing pyridoxal (the aldehyde form) rather than pyridoxine (the alcohol form). Since PLP is the phosphorylated derivative of pyridoxal, this kinetic bias at the reductase level reflects a broader metabolic hierarchy in which the pyridoxal/PLP axis is kinetically favored over the pyridoxine/PNP axis. The equilibrium of the reaction (Keq ≈ 1.4 × 10¹¹ L/mol at 25°C) lies far in the direction of pyridoxine formation, indicating that the physiological role of this enzyme is to convert excess pyridoxal to the storage/transport form pyridoxine—further supporting that pyridoxal and its phosphorylated product PLP are the metabolically active species [1].

Pyridoxal reductase Substrate specificity Vitamin B6 salvage pathway

Optimal Procurement and Application Scenarios for Pyridoxal 5′-Phosphate Hydrate Based on Quantitative Evidence


Pharmaceutical Formulation of PLP-Based Drug Products for Hepatically Impaired Populations

The direct clinical evidence from Rossouw et al. (1978) demonstrates that intravenous PLP achieves ~46% higher plasma PLP concentrations than equivalent doses of pyridoxine HCl in cirrhotic patients [1]. For pharmaceutical development of PLP-based therapeutics targeting hepatic impairment, PLP hydrate (CAS 41468-25-1) provides the active coenzyme in a stoichiometrically defined solid form suitable for precise API weighing and formulation. The monohydrate's defined water content (≤5.0% by KF) and ≥98.0% HPLC purity ensure batch-to-batch consistency required for regulatory filings. However, formulators should note the Japanese PK evidence showing that enteric coating of PLP can severely degrade absorption reproducibility [3]; immediate-release or parenteral formulations are likely to capitalize most effectively on PLP's pharmacokinetic speed advantage (shortest Tmax, highest Cmax).

In Vitro Enzyme Reconstitution and PLP-Dependent Enzyme Assay Standardization

For biochemical laboratories reconstituting apo-enzymes or standardizing PLP-dependent enzyme activity assays, PLP hydrate is the direct cofactor that requires no enzymatic activation, unlike pyridoxine which must be phosphorylated and oxidized—processes that generate the competitive antagonist PNP [2]. The Solomon (1982) evidence that PN-derived PNP inhibits subsequent PLP-mediated apoAST activation is particularly relevant: laboratories using pyridoxine as a 'PLP surrogate' in enzyme assays risk systematic underestimation of activity due to PNP competition [2]. The defined monohydrate stoichiometry (MW 265.16) enables accurate molar calculations for cofactor titration experiments. Storage at −20°C protected from light, as specified in the product documentation, maintains the integrity of the gem-diol crystal structure confirmed by Fujiwara (1973).

Analytical Reference Standard for Vitamin B6 Status Biomarker Quantification

Plasma pyridoxal 5′-phosphate is the gold-standard biomarker for vitamin B6 nutritional status. For clinical chemistry laboratories and diagnostic kit manufacturers requiring a primary reference standard, PLP monohydrate (CAS 41468-25-1) offers defined stoichiometry, high purity (≥98% HPLC, ≥97% neutralization titration), and low heavy metal content (≤10 ppm) backed by batch-specific Certificates of Analysis [3]. The monohydrate's precisely known water content eliminates the uncertainty associated with 'xH₂O' PLP (CAS 853645-22-4), where variable hydration state can introduce systematic error into standard curve preparation. The melting point specification (140–143°C) provides a simple identity confirmation test. This analytical reliability is particularly important given the Rossouw et al. data showing that plasma PLP measurements are the key endpoint for assessing B6 repletion efficacy [1].

Cell Culture Supplementation for PLP-Dependent Metabolic Pathway Studies

For researchers studying PLP-dependent metabolic pathways in cell culture models—including neurotransmitter synthesis (dopamine, serotonin, GABA), amino acid metabolism, and sphingolipid biosynthesis—direct PLP hydrate supplementation avoids the confounding variable of cellular PN kinase and PNP oxidase expression levels. The Oppici et al. (2015) cellular data are directly instructive: in CHO cells expressing mutant AGT, PN supplementation caused PNP accumulation that competitively inhibited PLP binding, whereas PL and PM supplementation yielded higher functional PLP levels without the inhibitory intermediate [2]. For primary hepatocyte cultures or hepatic cell lines where pyridoxine phosphate oxidase activity may be variable or impaired, PLP hydrate ensures consistent cofactor availability independent of cellular conversion capacity.

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